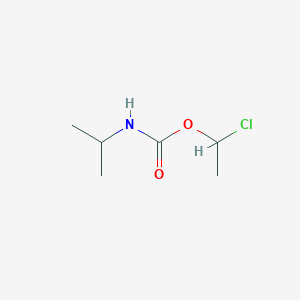

1-Chloroethyl propan-2-ylcarbamate

Description

1-Chloroethyl propan-2-ylcarbamate is a carbamate derivative characterized by a chloroethyl group (-CH₂CH₂Cl) attached to the carbamate functional group. The compound’s structure comprises a propan-2-yl (isopropyl) group linked to the carbamate oxygen, with the chloroethyl substituent positioned on the nitrogen atom.

Carbamates are widely studied for their biological activities, including pesticidal and anticancer effects, often mediated by alkylation or carbamoylation mechanisms.

Properties

CAS No. |

105965-77-3 |

|---|---|

Molecular Formula |

C6H12ClNO2 |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

1-chloroethyl N-propan-2-ylcarbamate |

InChI |

InChI=1S/C6H12ClNO2/c1-4(2)8-6(9)10-5(3)7/h4-5H,1-3H3,(H,8,9) |

InChI Key |

AIDAPNHQSIQIMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)OC(C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloroethyl propan-2-ylcarbamate typically involves the reaction of 1-chloroethanol with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-Chloroethanol+Isopropyl isocyanate→1-Chloroethyl propan-2-ylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Chloroethyl propan-2-ylcarbamate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl propan-2-ylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Oxidation: The compound can undergo oxidation reactions to form different oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation.

Major Products Formed

Substitution Reactions: Various substituted carbamates are formed depending on the nucleophile used.

Hydrolysis: The major products are isopropylamine and 1-chloroethanol.

Oxidation: Oxidized derivatives of the original compound are formed, which can vary based on the specific oxidizing agent and conditions used.

Scientific Research Applications

1-Chloroethyl propan-2-ylcarbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 1-Chloroethyl propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can result in various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 1-chloroethyl propan-2-ylcarbamate with structurally related compounds is outlined below:

Physicochemical Properties

- Lipophilicity: The octanol/water distribution coefficient (log P) is critical for bioavailability. Chlorpropham’s chlorophenyl group enhances lipophilicity, favoring membrane penetration, while the chloroethyl group in 1-chloroethyl propan-2-ylcarbamate may confer moderate lipophilicity, akin to nitrosoureas like CCNU .

- Stability : Nitrosoureas (e.g., CCNU) undergo rapid hydrolysis to generate alkylating and carbamoylating species, whereas carbamates like chlorpropham are more stable but hydrolyze enzymatically to release bioactive isocyanates or amines .

Metabolic Pathways

- 1-Chloroethyl propan-2-ylcarbamate: Likely undergoes hepatic hydrolysis to release chloroethanol and isocyanate derivatives, analogous to nitrosourea metabolism .

- Chlorpropham: Metabolized to 3-chloroaniline and isopropanol, with minimal protein binding .

- CCNU : Degrades to cyclohexyl isocyanate (carbamoylating agent) and chloroethyl diazohydroxide (alkylating agent), both contributing to cytotoxicity .

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Property | 1-Chloroethyl propan-2-ylcarbamate | Chlorpropham | CCNU |

|---|---|---|---|

| Molecular Weight (g/mol) | ~167.6 (estimated) | 213.7 | 214.7 |

| log P | ~1.5 (predicted) | 3.1 | 2.8 |

| Half-life (in plasma) | Unknown | Stable | 5–60 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.